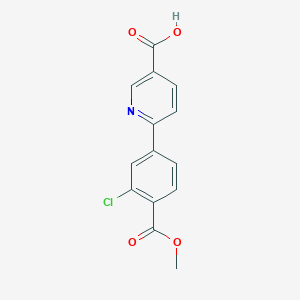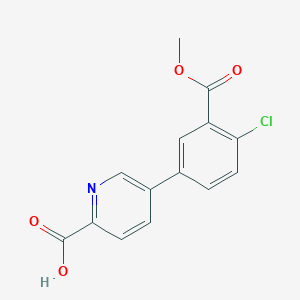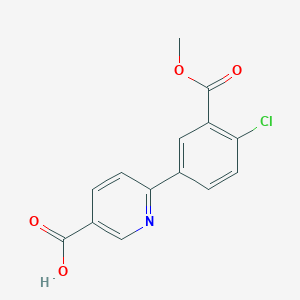
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid (5-CMHINA) is a derivative of 5-chloro-2-hydroxyisonicotinic acid (5-CHINA) and is used for various scientific research applications. 5-CMHINA is a white solid with a molecular weight of 441.09 g/mol and a melting point of 128-130°C. It is soluble in water and ethanol, and is used as a starting material in the synthesis of various compounds.
Applications De Recherche Scientifique
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% is used as a reagent in various scientific research applications, such as in the synthesis of novel compounds for the study of enzyme function and drug design. It is also used as a starting material in the synthesis of various compounds, such as inhibitors of enzymes involved in cancer cell proliferation.
Mécanisme D'action
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% is a potent inhibitor of enzymes involved in cancer cell proliferation, such as tyrosine kinase, cyclooxygenase-2, and phosphoinositide 3-kinase. It works by binding to the active site of the enzyme, blocking the access of the substrate to the enzyme, and thus inhibiting its activity.
Biochemical and Physiological Effects
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the proliferation of tumor cells, and to reduce the levels of pro-inflammatory cytokines. In addition, it has been shown to reduce the levels of angiogenic factors, and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is its effectiveness in inhibiting the growth of cancer cells. It is also relatively stable, with a long shelf life, and is relatively easy to synthesize. The main limitation is that it is not suitable for use in humans, as it has not been tested for its safety and efficacy in humans.
Orientations Futures
Some potential future directions for research using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% include further studies on its mechanism of action, its effects on other types of cancer cells, and its potential use as an adjuvant therapy in combination with other cancer treatments. In addition, further studies could be conducted to investigate the effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% on the immune system, and its potential use as an immunomodulatory agent. Finally, further studies could be conducted to investigate the potential of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% as a chemopreventive agent.
Méthodes De Synthèse
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized by the reaction of 5-chloro-2-hydroxyisonicotinic acid with 4-chloro-3-methoxycarbonylphenyl bromide in the presence of anhydrous potassium carbonate and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-90°C for 1-2 hours.
Propriétés
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)9-4-7(2-3-11(9)15)10-6-16-12(17)5-8(10)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDBKUKNUCPCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688352 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-23-6 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














